molecular formula C17H17BrN2O4S B2873447 2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione CAS No. 2034492-61-8

2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No. B2873447
CAS RN: 2034492-61-8
M. Wt: 425.3
InChI Key: MTIDYYFHENOOER-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely contribute significant steric bulk, while the azetidine and tetrahydroisoindole rings would add rigidity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromophenyl and sulfonyl groups, both of which are electrophilic and could potentially undergo a variety of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s density and boiling point, while the various ring structures could influence its solubility .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives demonstrates the interest in exploring the structural diversity and potential reactivity of this chemical scaffold. Starting from 3-sulfolene, researchers have developed an appropriate synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives through epoxidation and subsequent reactions, leading to amino, triazole, and hydroxyl analogues (Tan et al., 2016). This research underlines the compound's versatility as a precursor for various chemical transformations.

Biological Activity

N-(sulfonyloxy)phthalimides and analogues, including those similar to the compound , have been identified as potent inactivators of serine proteases. These findings indicate the potential utility of such compounds in the study of enzyme inhibition, which could have implications for the development of therapeutic agents targeting specific proteases (Neumann & Gütschow, 1994).

Medicinal Chemistry

The design of 2-azetidinones scaffolds, including sulfonamide rings and their derivatives, has attracted significant interest due to their biological and pharmacological potencies. These compounds represent a medicinally important class found in various naturally occurring alkaloids, highlighting the relevance of exploring these structures for drug design and discovery (Jagannadham et al., 2019).

Green Chemistry

The development of greener catalytic systems for the synthesis of isoindoline-1,3-dione derivatives showcases an effort to reduce environmental impact. By using water extract of onion peel ash as a catalyst, researchers have provided an alternative that avoids harmful reagents, offering both environmental and economic benefits (Journal et al., 2019).

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. The bromophenyl group, in particular, could potentially pose hazards due to the toxicity of bromine .

Future Directions

Future research on this compound could involve further exploration of its synthesis, as well as investigation into its potential biological activities. Given the complexity of its structure, it could potentially serve as a useful scaffold for the development of new pharmaceuticals .

properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c18-11-5-7-13(8-6-11)25(23,24)19-9-12(10-19)20-16(21)14-3-1-2-4-15(14)17(20)22/h1-2,5-8,12,14-15H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTIDYYFHENOOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)S(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

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